molecular formula C16H14O6 B592393 Alnustinol CAS No. 35298-89-6

Alnustinol

Cat. No.: B592393
CAS No.: 35298-89-6
M. Wt: 302.282
InChI Key: HFDPLPWGKGPTJB-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alnustinol is a flavonoid isolated from Alnus sieboldiana . It is one of the four new flavonoids with an unsubstituted B-ring, the others being alnusin, alnetin, and alnustin . The structure of this compound is established to be 3,5,7-trihydroxy-6-methoxyflavanone .


Molecular Structure Analysis

The molecular structure of this compound is (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one . Its molecular formula is C16H14O6 and it has a molecular weight of 302.28 .

Scientific Research Applications

  • Antiseptic and Flame Retardant Properties : Alnus glutinosa wood, through its susceptibility to staining, has shown potential in the study of flame retardants with antiseptic properties, especially against fungi. This suggests innovative uses in wood protection and waste management (Glinushkin et al., 2019).

  • Treatment of Atopic Dermatitis : Alnus japonica extract has been found effective in treating atopic dermatitis in animal models. This study highlighted its role in reducing allergic and inflammatory biomarkers, thus indicating its potential in treating allergic skin diseases (Choi et al., 2011).

  • Wound Healing and Anti-Inflammatory Properties : Extracts from various Alnus species, including Alnus glutinosa, have demonstrated significant wound healing, anti-inflammatory, and antioxidant activities. Shikimic acid, isolated from these extracts, was identified as a major active compound responsible for these effects (Altinyay et al., 2016).

  • Pollen Fluorescence in Scientific Research : Studies on Alnus glutinosa pollen fluorescence have provided insights into the impact of environmental factors like ozone on pollen properties, relevant to both scientific and practical applications (Šaulienė et al., 2019).

  • Chemoprotective Effects on Human Lymphocytes : Diarylheptanoids isolated from Alnus glutinosa bark have shown a protective effect on chromosome aberrations in human lymphocytes, suggesting potential chemoprotective properties (Novaković et al., 2013).

  • Anti-Inflammatory Properties : Alnus glutinosa stem bark extract has displayed various antioxidant activities and a significant effect on tumor necrosis factor-α production, supporting its ethnopharmacological use in reducing inflammatory processes (Acero & Muñoz-Mingarro, 2012).

  • Phytochemical Features and Biological Activities : Research on Alnus glutinosa stem bark has highlighted its high content of diarylheptanoids, particularly oregonin, and strong antioxidant, anti-inflammatory, and anti-angiogenic activities, indicating its potential against inflammatory-based diseases (Smeriglio et al., 2022).

  • Identification of Flavonoids and Stilbenes : Chemical analysis of Alnus sieboldiana has led to the isolation of flavonoids including alnustinol, highlighting the diverse chemical composition of the Alnus genus (Asakawa, 1971).

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDPLPWGKGPTJB-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.